molecular formula C21H22N3O+ B12465665 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium

Cat. No.: B12465665
M. Wt: 332.4 g/mol
InChI Key: BRFIKKPSFCVDQW-UHFFFAOYSA-O
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Description

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolin-1-ium can be compared with other indole and quinoline derivatives:

Properties

Molecular Formula

C21H22N3O+

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylquinolin-1-ium-2-amine

InChI

InChI=1S/C21H21N3O/c1-24-20-6-4-3-5-15(20)7-10-21(24)22-12-11-16-14-23-19-9-8-17(25-2)13-18(16)19/h3-10,13-14,23H,11-12H2,1-2H3/p+1

InChI Key

BRFIKKPSFCVDQW-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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